3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with the molecular formula C20H20F2N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isobutyryl group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as triethylamine.
Formation of the difluorobenzamide moiety: The final step involves coupling the acylated tetrahydroquinoline with 3,4-difluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzamide moiety can enhance binding affinity and specificity, while the tetrahydroquinoline core can provide structural stability and facilitate interactions with hydrophobic regions of the target.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: A positional isomer with similar properties but different biological activity.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the difluoro substitution, which may affect its reactivity and binding properties.
3,4-difluoro-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure with an acetyl group instead of an isobutyryl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both difluorobenzamide and tetrahydroquinoline moieties in 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide makes it unique compared to other compounds. The difluoro substitution can enhance binding affinity and specificity, while the tetrahydroquinoline core provides structural stability and facilitates interactions with hydrophobic regions of molecular targets.
Properties
IUPAC Name |
3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-10-15(6-8-18(13)24)23-19(25)14-5-7-16(21)17(22)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZADQBUEFWFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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